molecular formula C25H21N3Na2O9S3 B12802449 1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt CAS No. 68214-56-2

1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt

Cat. No.: B12802449
CAS No.: 68214-56-2
M. Wt: 649.6 g/mol
InChI Key: PAADLUNUXAUQFN-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 3-((ethylphenylamino)sulfonyl)-4-methylaniline, using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid in an alkaline medium to form the azo compound.

    Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reactant concentrations are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of corresponding aromatic compounds.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.

    Substitution: Various electrophiles or nucleophiles under controlled conditions.

Major Products

    Oxidation: Aromatic acids and other oxidized derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt has numerous applications in scientific research:

    Chemistry: Used as a dye and pH indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Interaction with Biological Molecules: The compound can bind to proteins and nucleic acids, affecting their function and structure.

    Redox Reactions: The azo group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-1,3-naphthalenedisulfonic acid
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
  • 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness

1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt is unique due to its specific structural features, such as the presence of the ethylphenylamino group and the azo linkage, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific colorimetric and chemical characteristics.

Properties

CAS No.

68214-56-2

Molecular Formula

C25H21N3Na2O9S3

Molecular Weight

649.6 g/mol

IUPAC Name

disodium;8-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C25H23N3O9S3.2Na/c1-3-28(19-7-5-4-6-8-19)38(30,31)22-14-18(11-9-16(22)2)26-27-25-21(29)12-10-17-13-20(39(32,33)34)15-23(24(17)25)40(35,36)37;;/h4-15,29H,3H2,1-2H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

PAADLUNUXAUQFN-UHFFFAOYSA-L

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C.[Na+].[Na+]

Origin of Product

United States

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